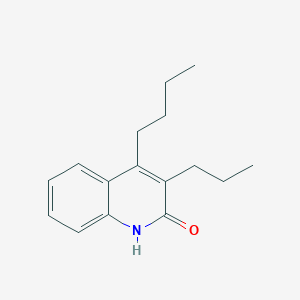
4-Butyl-3-propylquinolin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-3-propylquinolin-2(1h)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3-propylquinolin-2(1h)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-3-propylquinolin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperatures and solvents.
Major Products
Scientific Research Applications
4-Butyl-3-propylquinolin-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Butyl-3-propylquinolin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Butylquinoline
- 3-Propylquinoline
- 2-Quinolinone
Uniqueness
4-Butyl-3-propylquinolin-2(1h)-one is unique due to the presence of both butyl and propyl groups, which can enhance its lipophilicity and potentially improve its biological activity compared to other quinoline derivatives. The combination of these substituents may also influence its chemical reactivity and stability.
Biological Activity
4-Butyl-3-propylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a butyl group at the 4-position and a propyl group at the 3-position. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.
The chemical structure of this compound can be represented as follows:
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain quinoline derivatives exhibited IC50 values ranging from 10 to 30 μM against breast cancer cell lines, indicating significant cytotoxicity .
2. Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. In vitro studies have reported that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays measuring the inhibition of pro-inflammatory cytokines. Data indicate that this compound can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, thereby highlighting its role as an anti-inflammatory agent .
Case Study 1: Anticancer Efficacy
In a preclinical model, researchers evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations (0, 10, 20, and 40 μM), and cell viability was assessed using an MTT assay. Results indicated a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 25 μM.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 20 | 55 |
| 40 | 30 |
Case Study 2: Antimicrobial Activity
A study assessed the antimicrobial activity of several quinoline derivatives, including this compound against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 32 μg/mL against S. aureus and an MIC of 64 μg/mL against E. coli.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Properties
CAS No. |
5659-23-4 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
4-butyl-3-propyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H21NO/c1-3-5-9-12-13-10-6-7-11-15(13)17-16(18)14(12)8-4-2/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,18) |
InChI Key |
ARTKZGCIFQOTPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=O)NC2=CC=CC=C21)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















